molecular formula C22H23N3O2S B3931664 N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

Cat. No.: B3931664
M. Wt: 393.5 g/mol
InChI Key: DFHHBGRWPZJXGB-UHFFFAOYSA-N
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Description

N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound that features a piperazine ring, an acenaphthylene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The final product is obtained after deprotection and selective intramolecular cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, influencing biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is unique due to its combination of a piperazine ring, an acenaphthylene moiety, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(2-piperazin-1-yl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-28(27,17-8-2-1-3-9-17)24-21-18-10-4-6-16-7-5-11-19(20(16)18)22(21)25-14-12-23-13-15-25/h1-11,21-24H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHHBGRWPZJXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Reactant of Route 3
N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Reactant of Route 4
N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Reactant of Route 5
N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Reactant of Route 6
N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

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